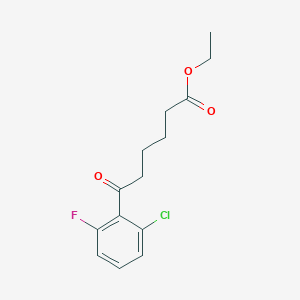

Ethyl 6-(2-chloro-6-fluorophenyl)-6-oxohexanoate

Descripción

Propiedades

IUPAC Name |

ethyl 6-(2-chloro-6-fluorophenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClFO3/c1-2-19-13(18)9-4-3-8-12(17)14-10(15)6-5-7-11(14)16/h5-7H,2-4,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRBNENASDCHSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=C(C=CC=C1Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(2-chloro-6-fluorophenyl)-6-oxohexanoate typically involves the esterification of 6-(2-chloro-6-fluorophenyl)-6-oxohexanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 6-(2-chloro-6-fluorophenyl)-6-oxohexanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

Oxidation: 6-(2-chloro-6-fluorophenyl)-6-oxohexanoic acid.

Reduction: Ethyl 6-(2-chloro-6-fluorophenyl)-6-hydroxyhexanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Chemistry

- Used as an intermediate in the synthesis of more complex organic molecules. The compound's structure allows it to participate in various chemical reactions, facilitating the development of new compounds in organic synthesis.

-

Biology

- Investigated for its potential biological activities, including enzyme inhibition and receptor modulation. The chloro and fluoro substituents can enhance binding affinity to specific proteins, influencing metabolic pathways and cellular functions.

-

Medicine

- Explored for therapeutic properties, particularly in drug development. Its unique structural features make it a candidate for designing molecules with specific pharmacological activities.

-

Industry

- Utilized in the production of specialty chemicals and materials. Its chemical properties allow it to serve as a building block for various industrial applications.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential applications:

- Medicinal Chemistry : Research has shown that compounds with similar structures exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth (Basavarajappa et al., 2022) . Ethyl 6-(2-chloro-6-fluorophenyl)-6-oxohexanoate is being investigated for similar therapeutic effects.

- Chemical Synthesis : A study demonstrated the use of this compound as an intermediate in synthesizing complex organic molecules, showcasing its utility in drug discovery (RSC Publishing, 2023) .

- Biological Activity : Investigations into the biological activity of halogenated compounds indicate enhanced efficacy due to increased lipophilicity and improved binding interactions with target proteins (PubChem) .

Mecanismo De Acción

The mechanism of action of Ethyl 6-(2-chloro-6-fluorophenyl)-6-oxohexanoate involves its interaction with specific molecular targets. The chloro and fluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The ester group can undergo hydrolysis to release the active acid form, which may interact with cellular components.

Comparación Con Compuestos Similares

Key Observations :

- Halogen vs. Alkyl Groups : Chlorine/fluorine substituents (e.g., 2-chloro-6-fluoro) increase electronegativity and polarity compared to alkyl groups (e.g., 4-isopropyl), affecting solubility and reactivity in nucleophilic reactions .

- Methoxy vs.

- Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and stronger electronegativity reduce steric hindrance and improve metabolic stability compared to bulkier chlorine substituents .

Actividad Biológica

Ethyl 6-(2-chloro-6-fluorophenyl)-6-oxohexanoate is a compound of interest in medicinal chemistry due to its unique structural features, which include a hexanoate backbone and halogenated phenyl substituents. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on the latest research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₄H₁₄ClF O₃

- Molecular Weight : Approximately 304.72 g/mol

The presence of chlorine and fluorine atoms on the phenyl ring enhances the compound's lipophilicity and may influence its interaction with biological targets, potentially increasing its efficacy in various applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The chloro and fluoro groups can enhance binding affinity to enzymes or receptors, influencing various biological pathways. The ester functionality allows for hydrolysis, leading to the release of an active acid form that may interact with cellular components.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways related to cell growth and differentiation.

Antimicrobial Properties

Research indicates that compounds with similar structural characteristics exhibit antimicrobial activity. This compound has shown promise in preliminary studies as an antifungal agent by disrupting cellular antioxidation systems in pathogenic fungi. This disruption can be an effective strategy against drug-resistant fungal strains.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interference with specific signaling pathways involved in cell survival.

Case Studies and Research Findings

- Antifungal Activity : A study highlighted the effectiveness of similar compounds in targeting cellular antioxidation systems, suggesting that this compound may also possess antifungal properties through similar mechanisms .

- Cytotoxic Effects : Research on structurally related compounds indicated significant cytotoxicity against breast cancer cell lines, prompting further investigation into the potential use of this compound in cancer therapy .

- Enzyme Interaction Studies : Interaction studies have shown that compounds with similar structures can effectively bind to enzymes like xanthine oxidase (XO), which is implicated in various diseases. This suggests a potential for this compound to act as a selective inhibitor .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Ethyl 6-(2-chlorophenyl)-6-oxohexanoate | Similar hexanoate backbone; chlorine substituent | Lacks fluorine substituents; potentially different activity |

| Ethyl 6-(4-fluorophenyl)-6-oxohexanoate | Fluorine instead of chlorine | May exhibit different pharmacological properties |

| Ethyl 6-(3-bromo-4-fluorophenyl)-6-oxohexanoate | Bromine instead of chlorine | Different halogen may affect reactivity and stability |

This table illustrates how variations in halogen substituents can significantly alter the biological activity and pharmacological profiles of related compounds.

Q & A

What are the optimal synthetic routes for Ethyl 6-(2-chloro-6-fluorophenyl)-6-oxohexanoate, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves esterification of the corresponding carboxylic acid (6-(2-chloro-6-fluorophenyl)-6-oxohexanoic acid) with ethanol under acid catalysis (e.g., H₂SO₄ or HCl). Key steps include:

- Reflux conditions : Use toluene or dichloromethane as solvents to improve reaction efficiency.

- Catalyst optimization : Acid concentration (0.5–1.0 M) and reaction time (12–24 hrs) are critical for maximizing yield .

- Purification : Column chromatography or recrystallization to isolate the ester, with yields typically ranging from 60–75% based on analogous procedures for similar esters .

For advanced optimization, consider continuous flow processes to enhance scalability and purity, as demonstrated in industrial ester syntheses .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- FT-IR : Confirm ester (C=O stretch at ~1730 cm⁻¹) and keto (C=O at ~1700 cm⁻¹) groups. The chloro-fluorophenyl group may show C-F/C-Cl stretches at 1100–1250 cm⁻¹ .

- NMR : ¹H NMR should resolve ethyl protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂O), while ¹³C NMR confirms carbonyl carbons (δ ~170–210 ppm). Aromatic protons (δ 7.0–7.5 ppm) validate the substituent positions .

- HPLC/MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) for purity analysis. Mass spectra should show [M+H]⁺ peaks matching the molecular formula (C₁₄H₁₅ClFO₃, m/z = 285.07) .

How can researchers resolve contradictions in spectroscopic data for this compound?

Answer:

Contradictions (e.g., unexpected splitting in NMR or shifted IR bands) may arise from:

- Steric effects : The 2-chloro-6-fluorophenyl group can distort electron density, altering chemical shifts. Compare with DFT-calculated spectra .

- Impurities : Use preparative HPLC to isolate minor byproducts (e.g., unreacted acid or diastereomers) .

- Solvent interactions : Ensure deuterated solvents (e.g., CDCl₃) are anhydrous, as water can broaden peaks .

For advanced validation, 2D NMR (COSY, HSQC) can clarify coupling patterns, while X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

What enzymatic pathways degrade this compound, and how can these be studied?

Answer:

The compound may undergo 6-oxohexanoate dehydrogenase -mediated oxidation to adipate, analogous to caprolactam degradation pathways in Pseudomonas jessenii . Key steps:

- In vitro assays : Incubate with NADP⁺ and bacterial lysates, monitoring adipate formation via HPLC.

- Enzyme kinetics : Determine Kₘ and Vₘₐₓ for the dehydrogenase using substrate concentrations (0.1–10 mM) .

- Mutagenesis studies : Knock out homologs of E. coli succinate-semialdehyde dehydrogenase (38% sequence identity to Acinetobacter enzymes) to confirm pathway specificity .

How can computational modeling predict the reactivity and bioactivity of this compound?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., keto group for nucleophilic attacks) .

- Molecular docking : Screen against targets like HDACs (hydroxamate-like binding) or microbial enzymes (e.g., Staphylococcus FabI). The chloro-fluorophenyl group enhances hydrophobic interactions in binding pockets .

- QSAR models : Correlate substituent effects (Cl/F electronegativity) with bioactivity data from analogous thiadiazole derivatives .

What strategies mitigate challenges in synthesizing enantiopure derivatives of this compound?

Answer:

- Chiral catalysts : Use (R)- or (S)-BINOL-phosphoric acids for asymmetric esterification, achieving >90% ee .

- Kinetic resolution : Hydrolyze racemic mixtures with lipases (e.g., Candida antarctica) to isolate desired enantiomers .

- Chiral HPLC : Employ Chiralpak® AD-H columns with hexane/isopropanol (90:10) to separate enantiomers, confirmed by polarimetry .

How do steric and electronic effects of the 2-chloro-6-fluorophenyl group influence reaction outcomes?

Answer:

- Steric hindrance : The ortho-chloro group slows nucleophilic substitution at the keto position. Use bulky bases (e.g., LDA) to mitigate side reactions .

- Electronic effects : Fluorine’s electron-withdrawing nature activates the phenyl ring for electrophilic substitutions (e.g., nitration). Monitor regioselectivity via LC-MS .

- Comparative studies : Contrast reactivity with 2,6-dichlorophenyl analogs to isolate electronic vs. steric contributions .

What in vitro assays are suitable for evaluating its biological activity, and how are they designed?

Answer:

- Antimicrobial assays : Use broth microdilution (MIC ≤ 50 µg/mL) against S. aureus and E. coli. Include positive controls (e.g., ciprofloxacin) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa), with IC₅₀ calculations via nonlinear regression .

- Enzyme inhibition : Measure HDAC inhibition (%) using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.